
Piperazine dihydrochloride
Overview
Description
Piperazine dihydrochloride (C₄H₁₂Cl₂N₂, molecular weight: 159.057) is a hydrochloride salt of piperazine, a six-membered heterocyclic amine containing two nitrogen atoms. It is widely used in pharmaceutical synthesis, organic chemistry, and industrial applications due to its solubility in water and stability under various conditions . Its neurotoxic effects and impacts on cardiovascular, respiratory, and digestive systems have also been documented .
Key properties include:
- Structural features: The deshielding of hydrogens in $ ^1H $ NMR (δ 3.59) and shielding of carbons in $ ^{13}C $ NMR (δ 43.1) distinguish it from neutral piperazine (δ 2.74 for $ ^1H $, δ 47.5 for $ ^{13}C $) and its monohydrochloride derivative (δ 3.11 for $ ^1H $, δ 45.3 for $ ^{13}C $) .
- Thermal stability: Thermogravimetric analysis (TGA) reveals a 13.90% mass loss at 25–190°C, attributed to water release, compared to 5.08% for piperazine hydrochloride at 25–140°C .
- Buffering capacity: Extrapolated pK values at infinite dilution are 5.32 (pK₁) and 9.70 (pK₂), making it effective in pH 5–10 buffers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine dihydrochloride can be synthesized through several methods. One common method involves the reaction of piperazine with hydrochloric acid. The process typically involves dissolving piperazine in ethanol and then adding concentrated hydrochloric acid slowly while maintaining the mixture at a low temperature using an ice bath. The resulting solid is filtered to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar principles. The reaction is carried out in large reactors where piperazine is dissolved in a suitable solvent, and hydrochloric acid is added under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonium salts under basic conditions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
Scientific Research Applications
Medical Applications
1.1 Anti-Nematodal Agent
Piperazine dihydrochloride is primarily recognized for its effectiveness as an anti-nematodal agent. It is used to treat infections caused by intestinal nematodes such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). The mechanism of action involves paralysis of the nematodes, allowing them to be expelled from the host's body through peristalsis .
1.2 Drug Development
Recent studies have highlighted the significance of piperazine derivatives in medicinal chemistry. Piperazine moieties are integral components in the synthesis of various pharmaceuticals, particularly those targeting multidrug resistance (MDR) in cancer therapy. For instance, compounds like Palbociclib, a CDK4/6 inhibitor used in treating breast cancer, incorporate piperazine structures that enhance their therapeutic efficacy .
1.3 Toxicological Studies
This compound has been the subject of numerous toxicological assessments due to its potential adverse effects. Case studies indicate that exposure can lead to neurotoxicity and allergic reactions, including respiratory issues and skin sensitization. In occupational settings, exposure to piperazine has been associated with asthma and dermatitis among workers .
Agricultural Applications
2.1 Veterinary Medicine
In veterinary medicine, this compound is utilized as a deworming agent for livestock and pets. It is effective against large roundworms in chickens and is commonly incorporated into animal feed at specific concentrations (e.g., 1050 mg/kg) to ensure effective treatment without toxicity .
Analytical Methods for Detection
The detection of piperazine derivatives in biological samples has become increasingly important due to their association with recreational drug use and potential poisoning cases. A recent study developed a rapid LC-MS method for identifying piperazine derivatives in serum and urine samples, enhancing the ability to confirm exposure during toxicological investigations . This method demonstrates high selectivity and reproducibility, making it a valuable tool for forensic and clinical toxicology.
Summary Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Medical | Anti-nematodal agent | Effective against Ascaris and Enterobius infections |
Drug development | Key component in drugs like Palbociclib for cancer treatment | |
Toxicological studies | Associated with neurotoxicity and allergic reactions | |
Agricultural | Veterinary medicine | Used as a dewormer in livestock feeds |
Analytical Chemistry | Detection methods | LC-MS methods for rapid identification in biological samples |
Case Studies and Research Findings
- A study highlighted that this compound did not induce adverse effects at high doses (up to 450 mg/kg bw/day) in animal models, suggesting a favorable safety profile when used appropriately .
- Reports from occupational health studies indicated significant allergic reactions among workers exposed to piperazine, emphasizing the need for safety measures in environments where piperazine is handled .
Mechanism of Action
Piperazine dihydrochloride exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms, which are then expelled from the host’s body .
Comparison with Similar Compounds
Piperazine Hydrochloride (C₄H₁₀Cl₂N₂)
- Structural differences : Piperazine hydrochloride has one protonated nitrogen, while the dihydrochloride form has both nitrogens protonated. This is reflected in $ ^1H $ NMR (δ 3.11 vs. δ 3.59) and $ ^{13}C $ NMR (δ 45.3 vs. δ 43.1) .
- Thermal stability : Exhibits lower mass loss (5.08% at 25–140°C) compared to the dihydrochloride form, suggesting greater stability in solvent-free conditions .
- Applications : Primarily used as an intermediate in drug synthesis, whereas the dihydrochloride form is favored in buffer preparation due to its dual protonation .
Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)
- Structural modification : A substituted piperazine derivative with a trimethoxybenzyl group, enhancing its lipophilicity and therapeutic activity .
- Applications : Acts as an anti-ischemic agent targeting mitochondrial metabolism, unlike unmodified this compound, which lacks direct therapeutic activity .
- Synthesis : Requires chloromethylation of 1,2,3-trimethoxybenzene followed by piperazine condensation, a more complex route than this compound’s direct HCl reaction .
Glycylglycine (C₄H₈N₂O₃)
- Buffering comparison : Glycylglycine buffers effectively in pH 7.5–8.5 but lacks the dual buffering range (pH 5–10) of this compound. It also hydrolyzes over time, unlike the more stable this compound .
Key Data Tables
Table 1: NMR and Thermal Stability Comparison
Compound | $ ^1H $ NMR (δ) | $ ^{13}C $ NMR (δ) | TGA Mass Loss (%) | Temperature Range (°C) |
---|---|---|---|---|
Piperazine | 2.74 | 47.5 | N/A | N/A |
Piperazine hydrochloride | 3.11 | 45.3 | 5.08 | 25–140 |
This compound | 3.59 | 43.1 | 13.90 | 25–190 |
Source :
Table 2: Buffering and Toxicity Profiles
Property | This compound | Glycylglycine |
---|---|---|
Effective pH Range | 5.0–10.0 | 7.5–8.5 |
pK₁/pK₂ | 5.32/9.70 | 3.06/8.13 |
Nitrosation Mutagenicity | High (50–70% conversion) | None |
Long-term Stability | High | Moderate (hydrolysis) |
Sources :
Research Findings
- Mutagenicity : this compound reacts with nitrite in vivo to form mutagenic N-nitroso compounds, with 50–70% conversion efficiency—higher than morpholine (1–3%) .
- Synthetic Utility : Its dual protonation enables efficient salt formation in drug derivatives, such as xanthone-based antidepressants (e.g., HBK-5, HBK-8) .
- Industrial Use : A 2016 method improved this compound synthesis by reacting anhydrous piperazine with HCl, achieving high yields for pesticide and dye production .
Biological Activity
Piperazine dihydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the field of pharmacology and parasitology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against parasites, and potential therapeutic applications.
This compound primarily acts as a GABA receptor agonist . It binds selectively to GABA receptors in the muscle membranes of parasites, leading to hyperpolarization of nerve endings. This results in flaccid paralysis of the worms, allowing them to be expelled from the host's intestinal tract through normal peristalsis .
Pharmacodynamics
- Absorption : this compound is rapidly absorbed from the gastrointestinal tract.
- Protein Binding : Approximately 60-70% of the compound binds to plasma proteins.
- Metabolism : About 25% is metabolized in the liver, with some metabolites being nitrosated in gastric juice .
- Toxicity : The compound has an LD50 of 5 g/kg when administered orally to humans. Symptoms of overdose include muscle fatigue, seizures, and respiratory distress .
Efficacy Against Parasites
This compound is particularly effective against various helminths. A controlled trial demonstrated its efficacy against Ascaris suum, achieving a treatment success rate between 99% and 100%. The study also noted a significant reduction in egg excretion by 98% within six days post-treatment .
Table 1: Efficacy of this compound Against Helminths
Parasite | Treatment Dose (mg/kg) | Efficacy (%) | Egg Excretion Reduction (%) |
---|---|---|---|
Ascaris suum | 200 | 99-100 | 98 |
Oesophagostomum dentatum | 200 | 100 | 100 |
Case Studies
- Controlled Trial on Ascaris suum : In this study, this compound was administered at a dosage of 200 mg/kg body weight. The results indicated nearly complete elimination of the parasite with no adverse reactions reported post-treatment .
- Human Health Assessments : In occupational exposure studies, this compound was linked to respiratory sensitization in workers. Symptoms included severe cough and nasal irritation upon re-exposure . However, it was noted that at therapeutic doses, this compound did not induce significant adverse effects in animal studies .
Broader Biological Activities
Beyond its anthelminthic properties, piperazine derivatives have shown potential in other therapeutic areas:
- Antiviral Activity : Certain piperazine derivatives have been synthesized and evaluated for their anti-HIV activity, with some compounds demonstrating potent effects at nanomolar concentrations .
- Antimicrobial Properties : Research indicates that piperazine-based compounds exhibit activity against various Gram-positive and Gram-negative bacterial strains, suggesting potential use as antimicrobial agents .
Q & A
Basic Research Questions
Q. How can piperazine dihydrochloride be prepared and standardized for buffer solutions in biological experiments?
this compound is synthesized by dissolving piperazine hexahydrate in ethanol and adding concentrated hydrochloric acid. The crystals formed are washed with cold ethanol and dried at 100°C for 8 hours to yield anhydrous product . For buffer preparation, solutions are titrated with standardized NaOH (e.g., 0.1591 g in 100 mL distilled water + 0.1 N NaOH) to achieve desired pH values. Table I () provides precise formulations for buffers in distilled water and seawater, though pH accuracy decreases above pH 9.0 due to non-hydrogen electrode methods .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
this compound has low systemic toxicity but is a mild irritant. Researchers should adhere to NIOSH REL (5 mg/m³ TWA) and ACGIH TLV (0.1 mg/m³ inhalable fraction). Use PPE (gloves, goggles) to avoid skin/eye contact, and store separately from strong oxidizers (e.g., dicyanofurazan) and metals (aluminum, copper) due to incompatibilities . Ensure ventilation to mitigate inhalation risks.
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Molecular weight: 159.08 g/mol
- Solubility: Highly water-soluble, slightly hygroscopic in anhydrous form .
- pK values: pK₁ = 5.32, pK₂ = 9.70 (extrapolated via Debye-Hückel equation at infinite dilution) .
- Stability: Buffers should be prepared fresh to avoid hydrolysis or toxic byproducts during long-term storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pK values of this compound under varying ionic strengths?
The Debye-Hückel equation is used to extrapolate pK values at infinite dilution from experimental data at specific ionic strengths (Table II, ). For example, at μ = 0.1, pK₁ = 5.57 and pK₂ = 9.50, but these shift with ionic strength. Researchers should validate measurements using hydrogen electrodes, as glass electrodes may introduce errors >pH 9.0 .
Q. What methodologies are recommended for quantifying impurities in this compound-based pharmaceuticals?
High-performance liquid chromatography (HPLC) with UV detection is standard. For levocetirizine dihydrochloride, system suitability criteria include resolution ≥3.0 between levocetirizine and chlorobenzhydryl piperazine, tailing factor ≤2.0, and RSD ≤5.0% for peak areas . USP monographs ( ) provide reference standards for impurity profiling.
Q. How can conflicting regulatory guidelines (e.g., OSHA vs. ACGIH) impact laboratory safety protocols?
Q. What strategies optimize the synthesis of this compound derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride)?
Derivatives are synthesized via nucleophilic substitution (e.g., 4-chloronitrobenzene + N-methylpiperazine in DMF/K₂CO₃), followed by reduction and HCl salt formation . Reaction optimization includes controlling temperature (140°C for piperazine hydrochloride distillation) and solvent selection to minimize byproducts .
Q. How can buffer stability be ensured in long-term biochemical assays using this compound?
Stability is pH-dependent: below pH 9.0, buffers remain stable for ≤24 hours. Hydrolysis of glycylglycine (if mixed) or this compound can occur over time, necessitating pH rechecks and fresh preparation for critical assays. Refrigeration (2–8°C) slows degradation .
Q. Data Contradictions and Mitigation
- pH Measurement Errors : notes discrepancies in alkaline pH readings due to non-hydrogen electrode methods. Cross-validation with hydrogen electrodes or glass electrodes calibrated against NIST buffers is advised .
- Regulatory Limits : OSHA’s historical PEL conflicts with ACGIH/NIOSH; labs should document adherence to the latest ACGIH TLV and NIOSH REL .
Properties
IUPAC Name |
piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
CVVIJWRCGSYCMB-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Cl.Cl | |
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Molecular Formula |
C4H10N2.2HCl, C4H12Cl2N2 | |
Record name | PIPERAZINE DIHYDROCHLORIDE | |
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Related CAS |
110-85-0 (Parent) | |
Record name | Piperazine dihydrochloride [USP] | |
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DSSTOX Substance ID |
DTXSID4047096 | |
Record name | Piperazine dihydrochloride | |
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Molecular Weight |
159.05 g/mol | |
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Physical Description |
Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder. | |
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Solubility |
41 % (NIOSH, 2023), 41% | |
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CAS No. |
142-64-3 | |
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Melting Point |
635 °F (NIOSH, 2023), 635 °F | |
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